molecular formula C7H10BrF3O B12831502 1-Bromo-2-(trifluoromethoxy)cyclohexane

1-Bromo-2-(trifluoromethoxy)cyclohexane

Cat. No.: B12831502
M. Wt: 247.05 g/mol
InChI Key: GGPBHIDFBAWQNR-PHDIDXHHSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: 1-Bromo-2-(trifluoromethoxy)cyclohexane can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique substituents.

      Biology and Medicine: Its applications in these fields are less well-documented, but it may serve as a precursor for drug development or as a probe in biological studies.

      Industry: Its industrial applications remain limited, but it could find use in specialty chemicals or materials.

  • Mechanism of Action

    • Detailed information on the mechanism of action for this compound is scarce. its trifluoromethoxy group may influence reactivity and interactions with biological targets.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are rare, compounds with similar functional groups (e.g., trifluoromethyl ethers, bromocyclohexanes) can be compared.

      Uniqueness: The combination of a bromine atom and a trifluoromethoxy group in a cyclohexane framework makes 1-Bromo-2-(trifluoromethoxy)cyclohexane unique.

    Remember that further research and experimentation are essential to fully explore the compound’s properties and applications.

    Properties

    Molecular Formula

    C7H10BrF3O

    Molecular Weight

    247.05 g/mol

    IUPAC Name

    (1R,2R)-1-bromo-2-(trifluoromethoxy)cyclohexane

    InChI

    InChI=1S/C7H10BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h5-6H,1-4H2/t5-,6-/m1/s1

    InChI Key

    GGPBHIDFBAWQNR-PHDIDXHHSA-N

    Isomeric SMILES

    C1CC[C@H]([C@@H](C1)OC(F)(F)F)Br

    Canonical SMILES

    C1CCC(C(C1)OC(F)(F)F)Br

    Origin of Product

    United States

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